Evidence Item 1: Gamma-Secretase Modulator Building Block - Structural Determinant for Activity
This compound is specifically cited as a key building block for the synthesis of gamma-secretase modulators (GSMs) . While no direct activity data is available for the compound itself, its utility lies in its ability to introduce the tetrahydrofuran-sulfamoyl-benzoic acid pharmacophore into more complex molecular architectures. The presence of a cis-tetrahydrofuran moiety in related GSMs is known to confer conformational rigidity and lock the compound into a bioactive conformation, a feature absent in acyclic or furan-based analogs [1]. This structural constraint is a critical design element for achieving the desired modulation of Aβ peptide production.
| Evidence Dimension | Structural Role in Drug Discovery |
|---|---|
| Target Compound Data | Core building block incorporating a tetrahydrofuran-sulfamoyl-benzoic acid motif. |
| Comparator Or Baseline | Acyclic sulfamoyl benzoic acids or furan-based analogs (e.g., Furosemide derivatives). |
| Quantified Difference | Not applicable (Qualitative structural difference). |
| Conditions | Synthetic intermediate for gamma-secretase modulator programs. |
Why This Matters
For research groups focused on Alzheimer's disease, this specific building block provides a direct entry point to a privileged chemotype validated in GSM drug discovery, saving months of synthetic effort compared to de novo construction.
- [1] Pettersson, M., et al. (2024). Discovery of Clinical Candidate PF-06648671: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. View Source
